molecular formula C13H9F3O B080684 4-(4-Trifluoromethylphenyl)phenol CAS No. 10355-13-2

4-(4-Trifluoromethylphenyl)phenol

Cat. No. B080684
CAS RN: 10355-13-2
M. Wt: 238.2 g/mol
InChI Key: AFPOYLCQXONCPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Trifluoromethylphenyl)phenol often involves the reaction of phenols with fluorinated reagents under specific conditions. For instance, the synthesis of related fluorinated aromatic compounds can be achieved through reactions such as the direct electrophilic trifluoromethylation of phenols using specific reagents like copper/Togni reagent, leading to the selective substitution of the benzylic C-H bond with a CF3 group in certain solvents (Egami et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-(4-Trifluoromethylphenyl)phenol and its analogs can be elucidated through various spectroscopic methods. For example, the structural analysis of similar molecules is performed using techniques such as FTIR, UV-Vis, and NMR spectroscopy, supported by density functional theory (DFT) calculations to understand the electronic and structural properties, including bond lengths, angles, and molecular orbitals (Ulaş, 2021).

Chemical Reactions and Properties

4-(4-Trifluoromethylphenyl)phenol participates in various chemical reactions due to the presence of reactive sites on its molecule. For instance, the hydroxyl group and the trifluoromethyl group can undergo numerous transformations, including electrophilic aromatic substitution and coupling reactions. The reactivity of the trifluoromethyl group towards nucleophilic attack makes it a valuable moiety for the synthesis of more complex molecules (Itoh et al., 2002).

Scientific Research Applications

Electrochemistry

The electrochemical behavior of phenols, including 4-(4-Trifluoromethylphenyl)phenol, is notable in ionic liquids. In studies involving phenol and 4-tert-butyl-phenol, oxidation and formation of phenolate anions and phenoxyl radicals were observed. This research has implications for understanding the electrochemical properties of phenolic compounds in different environments (Villagrán et al., 2006).

Analytical Chemistry

In analytical chemistry, derivatives of 4-(4-Trifluoromethylphenyl)phenol have been used to improve the Berthelot reaction for determining ammonium in soil extracts and water. One study found that using the Na salt of 2-phenylphenol (PPS) instead of traditional chromogenic substrates like phenol and salicylate led to reduced interference from other compounds, thereby enhancing the accuracy of NH4-N determination (Rhine et al., 1998).

Organic Light-Emitting Diodes (OLEDs)

Research into organic light-emitting diodes (OLEDs) has utilized compounds similar to 4-(4-Trifluoromethylphenyl)phenol. For instance, iridium complexes with ancillary ligands related to 4-(4-Trifluoromethylphenyl)phenol demonstrated high efficiency and low efficiency roll-off, making them potential candidates for improved OLED technologies (Jin et al., 2014).

Organic Chemistry

In organic synthesis, 4-(4-Trifluoromethylphenyl)phenol-related compounds have been employed in various reactions. For instance, reactions involving anilides and phenyliodine(III) bis(trifluoroacetate) in different solvents led to the formation of acetyldiarylamines and phenols, demonstrating the versatility of such compounds in synthetic chemistry (Itoh et al., 2002).

Polymer Science

In polymer science, the synthesis and characterization of new types of polyphenols derived from 4-((2-phenylhydrazono)methyl)phenol (4-PHMP) have been explored. These polymers have shown potential for applications in solar-cell technologies due to their low band gap and high thermal stability (Demir, 2012).

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPOYLCQXONCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573870
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Trifluoromethylphenyl)phenol

CAS RN

10355-13-2
Record name 4-(4-Trifluoromethylphenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(trifluoromethyl)phenyl]phenol
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Record name 4-(4-TRIFLUOROMETHYLPHENYL)PHENOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Bromophenol (5 g, 28.9 mmol), 4-trifluoromethyl phenyl boronic acid (6.59 g, 34.7 mmol), potassium carbonate (12 g, 86.7 mmol) and palladium acetate (0.324 g, 1.445 mmol) are placed in water (50 mL), and the resulting mixture is stirred at room temperature over night under open air. The mixture is filtered through celite and extracted with ethyl acetate (3×200 ml). The combined organic layers are washed with water, 1N HCl, water, brine, dried (MgSO4), concentrated and chromatographed to yield the title compound as a white solid (6.0 g, 87%).
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5 g
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6.59 g
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12 g
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50 mL
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0.324 g
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Yield
87%

Synthesis routes and methods III

Procedure details

4-(trifluoromethyl)phenylboronic acid (263 mg, 1.39 mmol) was suspended in water (2 mL). 4-bromophenol (0.200 g, 1.16 mmol), potassium carbonate (484 mg, 3.47 mmol), and palladium(II) acetate (13.3 mg, 0.0580 mmol) were added. The reaction was allowed to stir open to ambient atmosphere for 60 hours. The reaction was filtered through Celite and extracted three times with ethyl acetate. The combined organics were washed with 1N HCl, water, and brine, dried over magnesium sulfate, filtered and concentrated. Purification by column chromatography (0-20% ethyl acetate in heptanes) gave 4′-(trifluoromethyl) biphenyl-4-ol (150 mg, 55%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 7.63-7.70 (m, 4H), 7.50-7.54 (m, 2H), 6.95 (d, J=8.8 Hz, 2H), 4.81 (s, 1H). MS (M−1): 237.0.
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263 mg
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0.2 g
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484 mg
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13.3 mg
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2 mL
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